![molecular formula C12H13FN4O2 B2924637 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-fluoro-4-methoxybenzamide CAS No. 2097896-76-7](/img/structure/B2924637.png)
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-fluoro-4-methoxybenzamide
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Overview
Description
“N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-fluoro-4-methoxybenzamide” is a compound that contains a 1,2,3-triazole ring, which is a type of heterocyclic compound . The 1,2,3-triazole ring is a five-membered ring structure containing two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of 1,2,3-triazoles involves the reaction of azides with alkynes, a process known as 1,3-dipolar cycloaddition . This method allows for the synthesis of NH- and N(2)-substituted 1,2,3-triazoles . The specific synthesis process for “N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-fluoro-4-methoxybenzamide” is not available in the retrieved information.Scientific Research Applications
Biological Studies
The triazole moiety is known for its mimicry of the peptide bond, making it a useful scaffold in biological studies. It can be used to design inhibitors or modulators of biological pathways, providing insights into enzyme-substrate interactions and protein dynamics .
Agricultural Chemistry
The triazole ring is a common motif in agrochemicals, such as fungicides and growth regulators. This compound could serve as a precursor in the synthesis of agrochemicals that protect crops from diseases or pests .
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
It is known that indole derivatives can influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(triazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O2/c1-19-11-3-2-9(8-10(11)13)12(18)14-6-7-17-15-4-5-16-17/h2-5,8H,6-7H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXSJUOEBIOPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2N=CC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-fluoro-4-methoxybenzamide |
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